molecular formula C12H12N4O B2743051 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine CAS No. 2415501-91-4

2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine

Cat. No. B2743051
CAS RN: 2415501-91-4
M. Wt: 228.255
InChI Key: WQACBGAOAAVGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a pyrimidine derivative that contains a pyridine and azetidine ring system. It has shown to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation. It has been reported to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression and proliferation. It has also been shown to inhibit the activity of the viral NS5B polymerase, which is required for viral replication. Additionally, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, it has been reported to reduce the expression of pro-inflammatory cytokines, which play a key role in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has several advantages for lab experiments. It is readily available and can be easily synthesized in high yield and purity. It has also shown to exhibit potent biological activities at low concentrations, making it an attractive candidate for drug discovery and development. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine. One area of interest is the development of novel derivatives with improved potency and selectivity against specific targets. Another area of interest is the investigation of its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems may enhance its therapeutic efficacy and reduce its potential toxicity. Overall, the research on 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has significant potential for the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has been reported in the literature. The most common method involves the reaction of 4-chloropyridine with 1-azetidinol in the presence of a base, followed by cyclization with 2-chloro-6-methylpyrimidine. This method has been optimized for high yield and purity and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has shown to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory properties. Several studies have reported its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also shown to possess antiviral activity against the hepatitis C virus and anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-4-14-12(15-5-1)16-8-11(9-16)17-10-2-6-13-7-3-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQACBGAOAAVGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine

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